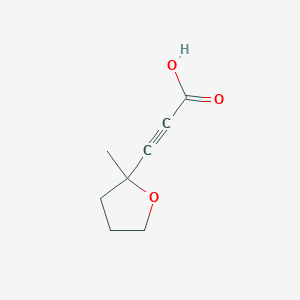
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is commonly referred to as MOA or 3-MOPA and is a derivative of propargyl glycine.
Scientific Research Applications
1. Heterocyclic Derivative Syntheses
Bacchi et al. (2005) explored the catalytic reactions of prop-2-ynyl alpha-ketoesters, leading to the formation of various heterocyclic derivatives like tetrahydrofuran, dioxolane, and oxazoline derivatives. These reactions are significant in the synthesis of complex organic compounds, which have applications in pharmaceuticals and materials science (Bacchi et al., 2005).
2. Synthesis of Fragrance Compounds
Climent et al. (2002) demonstrated the synthesis of 2-methyl-2-naphthyl-4-methyl-1,3-dioxolane, a compound with a blossom orange scent, using acid solid catalysts. This process highlights the role of 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid derivatives in the fragrance industry (Climent et al., 2002).
3. Quality Control in Pharmaceutical Ingredients
Zubkov et al. (2016) focused on the analytical methods for quality control of active pharmaceutical ingredients derived from 3-(2-Methyloxolan-2-yl)prop-2-ynoic acid. Their research underlines the importance of precise analytical methods in ensuring the safety and efficacy of pharmaceutical products (Zubkov et al., 2016).
4. Polymer Synthesis from Ascorbic Acids
Bueno et al. (2009) utilized l-Ascorbic and d-isoascorbic acids to prepare novel 1,4-dioxane-2,5-dione-type monomers. The research demonstrates the potential of using these compounds in polymer synthesis, which can have applications in biodegradable plastics and other materials (Bueno et al., 2009).
5. Antitumor Activities and Fluorescence of Organotin Carboxylates
Xiao et al. (2019) studied novel organotin carboxylates with antitumor activities and fluorescence properties. The compounds studied are relevant for medical applications, particularly in cancer therapy and diagnostic imaging (Xiao et al., 2019).
6. Diesel Fuel Additives for Emission Reduction
Oprescu et al. (2014) investigated glycerol derivatives as additives for diesel fuel, focusing on emission characteristics. Their research contributes to the development of more environmentally friendly fuel alternatives (Oprescu et al., 2014).
7. Green Extraction of Natural Products
Rapinel et al. (2020) provided insights into 2-methyloxolane as a bio-based solvent for extracting natural products. This research is significant for sustainable and environmentally friendly extraction methods (Rapinel et al., 2020).
8. Anticancer Activity of Organic Compounds
El Rayes et al. (2019) explored the synthesis and anticancer activity of certain organic compounds. Their work contributes to the development of new therapeutic agents in oncology (El Rayes et al., 2019).
properties
IUPAC Name |
3-(2-methyloxolan-2-yl)prop-2-ynoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-8(4-2-6-11-8)5-3-7(9)10/h2,4,6H2,1H3,(H,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBDGAWPYLUHKN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCO1)C#CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methyloxolan-2-yl)prop-2-ynoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

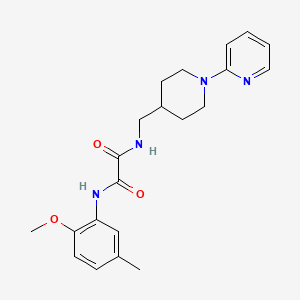
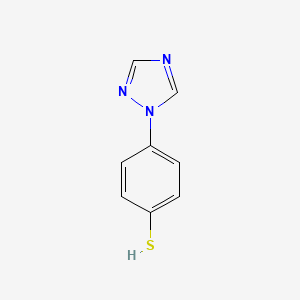
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2380825.png)
![(3As,7aS)-2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3,4,6,7,7a-hexahydropyrano[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B2380826.png)
![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]octanoic acid](/img/structure/B2380830.png)
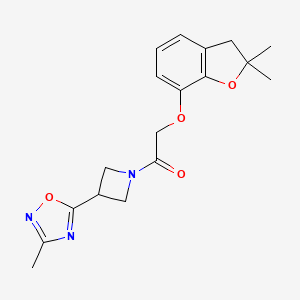
![2-(4-phenylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2380835.png)
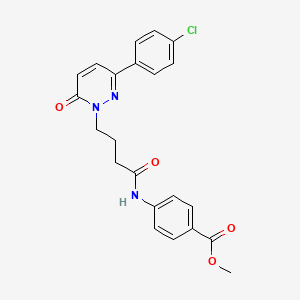
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-2-(phenylsulfonyl)acetamide](/img/structure/B2380838.png)
![5-fluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2380839.png)
![2-[4-(Tert-butyl)phenyl]-5-[(4-methylbenzyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2380840.png)
![(E)-4-(Dimethylamino)-N-[1-[2-(dimethylamino)-5-fluorophenyl]ethyl]but-2-enamide](/img/structure/B2380841.png)

![(2-Chloropyridin-3-yl)-[(7Z)-3-(furan-2-yl)-7-(furan-2-ylmethylidene)-3a,4,5,6-tetrahydro-3H-indazol-2-yl]methanone](/img/structure/B2380843.png)